molecular formula C21H24N2O4 B268908 2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Numéro de catalogue B268908
Poids moléculaire: 368.4 g/mol
Clé InChI: AUTKNXSYVUVOEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, commonly known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research. It was first discovered in the 1980s as a potential antiviral agent but is now being studied for its anticancer properties. DMXAA is a small molecule that is capable of inducing a potent immune response against cancer cells.

Mécanisme D'action

DMXAA works by activating the immune system and promoting the production of cytokines, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a potent cytokine that induces tumor necrosis and promotes the destruction of cancer cells. DMXAA also inhibits the formation of new blood vessels in tumors, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a potent immune response against cancer cells. It promotes the production of cytokines, particularly TNF-α, which induces tumor necrosis and promotes the destruction of cancer cells. DMXAA also inhibits angiogenesis, which is essential for the growth and spread of cancer cells. In addition, DMXAA has been shown to have anti-inflammatory properties, which may contribute to its anticancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of DMXAA is its ability to induce a potent immune response against cancer cells. This makes it a promising candidate for cancer immunotherapy. However, DMXAA has also been shown to have limited efficacy in some cancer types, and its mechanism of action is not fully understood. In addition, DMXAA has been associated with some toxicities, particularly at higher doses.

Orientations Futures

There are several future directions for research on DMXAA. One area of interest is the development of combination therapies that include DMXAA. This may involve combining DMXAA with other immunotherapies or conventional cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent and selective analogs of DMXAA that have improved efficacy and reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of DMXAA and its potential use in different cancer types.

Méthodes De Synthèse

DMXAA is synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline to form DMXAA.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its anticancer properties. It has been shown to induce tumor necrosis by activating the immune system and promoting the production of cytokines. DMXAA has also been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and melanoma. In addition, DMXAA has been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Nom du produit

2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Formule moléculaire

C21H24N2O4

Poids moléculaire

368.4 g/mol

Nom IUPAC

2-(2,6-dimethylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O4/c1-15-4-3-5-16(2)20(15)27-14-19(24)22-18-8-6-17(7-9-18)21(25)23-10-12-26-13-11-23/h3-9H,10-14H2,1-2H3,(H,22,24)

Clé InChI

AUTKNXSYVUVOEJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

SMILES canonique

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.